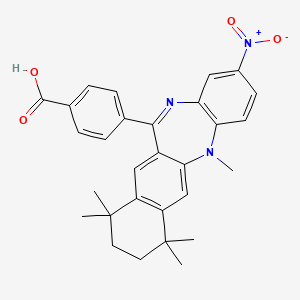
HX 531
描述
HX 531 是一种合成有机化合物,以其作为视黄酸 X 受体拮抗剂的作用而闻名。 它在化学上被鉴定为 4-(5,7,7,10,10-五甲基-2-硝基-8,9-二氢萘[2,3-b][1,5]苯并二氮杂卓-12-基)苯甲酸 。 这种化合物因其生物活性而被广泛研究,特别是在代谢和神经系统疾病方面 .
准备方法
合成路线和反应条件
HX 531 的合成涉及多个步骤,从适当的萘和苯并二氮杂卓衍生物开始。 关键步骤包括硝化、环化,然后进行官能团修饰以引入苯甲酸部分 。 反应条件通常涉及使用强酸和强碱,以及有机溶剂以促进反应。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用连续流动反应器和自动化系统来确保一致的质量和产量。 反应条件被仔细控制,以最大限度地减少杂质并最大限度地提高合成效率 .
化学反应分析
反应类型
HX 531 会发生各种化学反应,包括:
氧化: 硝基可以在特定条件下还原为胺。
还原: 该化合物可以被氧化以引入额外的官能团。
取代: 芳香环可以发生亲电和亲核取代反应.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要产物
从这些反应中形成的主要产物包括 this compound 的各种取代衍生物,这些衍生物可以进一步修饰以用于特定应用 .
科学研究应用
HX 531 具有广泛的科学研究应用:
化学: 用作研究视黄酸 X 受体拮抗作用的模型化合物。
生物学: 研究其在脂肪细胞分化和代谢调节中的作用。
医学: 探索其在代谢疾病、糖尿病和神经退行性疾病中的潜在治疗应用。
工业: 用于开发新型药物,并作为药物发现中的研究工具 .
作用机制
HX 531 通过拮抗视黄酸 X 受体来发挥其作用。这种抑制阻止了这些受体被其天然配体激活,从而调节基因表达和细胞功能。 分子靶标包括视黄酸 X 受体的各种亚型,所涉及的途径与脂质代谢、脂肪生成和神经保护有关 .
相似化合物的比较
类似化合物
贝沙罗汀: 另一种视黄酸 X 受体拮抗剂,具有相似的生物活性。
LG100268: 一种具有强大视黄酸 X 受体拮抗作用的合成类视黄醇。
9-顺式视黄酸: 视黄酸 X 受体的天然配体,具有激动和拮抗作用
独特性
HX 531 由于其作为视黄酸 X 受体拮抗剂的高度特异性和效力而独一无二。 它调节脂肪细胞分化和脂质代谢的能力使其成为代谢研究中的宝贵工具。 此外,其在神经退行性疾病中的潜在治疗应用使其有别于其他类似化合物 .
属性
IUPAC Name |
4-(5,7,7,10,10-pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-28(2)12-13-29(3,4)22-16-25-20(15-21(22)28)26(17-6-8-18(9-7-17)27(33)34)30-23-14-19(32(35)36)10-11-24(23)31(25)5/h6-11,14-16H,12-13H2,1-5H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPGYKPQPYJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C(=C2)N(C4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CC=C(C=C5)C(=O)O)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801107570 | |
| Record name | 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188844-34-0 | |
| Record name | 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188844-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



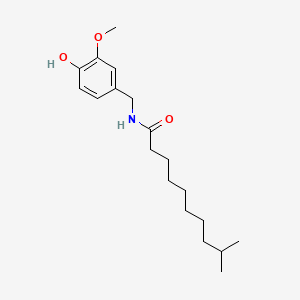



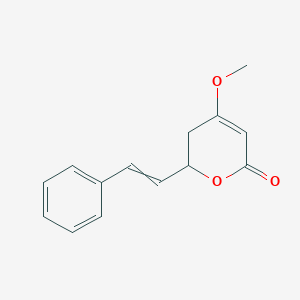
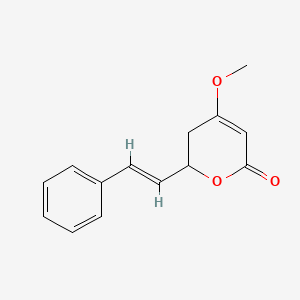
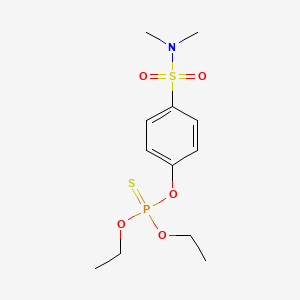

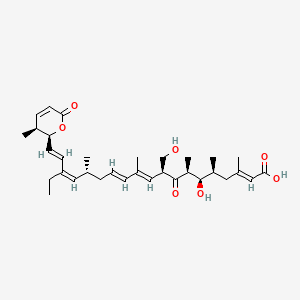
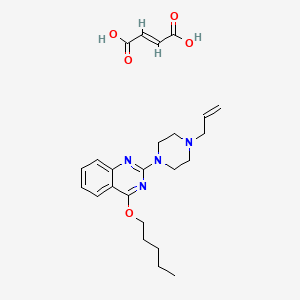

![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)

